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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are for research purposes only and

are based on the synthesis of publicly available preclinical and clinical data. There is no direct

clinical trial data available for the combination of Tizaterkib (ATG-017) and pembrolizumab.

The protocol described is a hypothetical construct based on studies of Tizaterkib with the PD-1

inhibitor nivolumab and general guidelines for pembrolizumab combination therapies.

Introduction
Tizaterkib (ATG-017) is an orally administered, potent, and highly selective inhibitor of the

extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It targets the mitogen-activated

protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various

cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[1][2]

Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death

protein 1 (PD-1) receptor on T-cells. By blocking the interaction of PD-1 with its ligands (PD-L1

and PD-L2), pembrolizumab restores the immune system's ability to recognize and attack

cancer cells.[3][4][5]

The combination of an ERK inhibitor like Tizaterkib with a PD-1 inhibitor such as

pembrolizumab is based on a strong preclinical rationale. Inhibition of the MAPK pathway has

been shown to modulate the tumor microenvironment, potentially increasing the efficacy of

immune checkpoint inhibitors.[1][6] Preclinical studies have demonstrated that the combination
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of an ERK1/2 inhibitor with an immune checkpoint inhibitor can work synergistically to improve

anti-tumor efficacy, particularly in models resistant to immune checkpoint inhibitors alone.[7][8]

This document provides a detailed overview of the proposed administration of Tizaterkib in

combination with pembrolizumab, including signaling pathways, experimental protocols, and

relevant clinical data from analogous studies.

Signaling Pathways
Tizaterkib (ATG-017) Mechanism of Action
Tizaterkib inhibits ERK1 and ERK2, key components of the MAPK/ERK signaling cascade.

This pathway is often activated by mutations in upstream proteins like RAS and RAF. By

blocking ERK1/2, Tizaterkib prevents the phosphorylation of downstream substrates, thereby

inhibiting tumor cell proliferation and survival.
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Caption: Tizaterkib inhibits the MAPK/ERK signaling pathway.
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Pembrolizumab Mechanism of Action
Pembrolizumab is an immune checkpoint inhibitor that blocks the interaction between the PD-1

receptor on T-cells and its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells.

This blockade prevents the deactivation of T-cells, thereby enabling them to mount an anti-

tumor immune response.
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Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction.

Quantitative Data Summary
The following tables summarize key data from the ERASER clinical trial (NCT04305249), which

investigated Tizaterkib (ATG-017) as a monotherapy and in combination with nivolumab. This

data is presented as an analogue for the proposed Tizaterkib and pembrolizumab

combination.
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Table 1: Tizaterkib (ATG-017) Monotherapy Dose
Escalation and MTD

Dose Level Number of Patients
Dose-Limiting
Toxicities (DLTs)

Maximum Tolerated
Dose (MTD)

5 mg QD 1 0 Not Reached

5 mg BID 3 0 Not Reached

10 mg BID 3 0 Not Reached

20 mg BID 7 0 20 mg BID

30 mg BID 4

2 (Grade 3 acneiform

dermatitis, Grade 2

blurred vision)

Exceeded

40 mg BID 3
2 (Grade 3 diarrhea,

Grade 3 retinopathy)
Exceeded

Data from the first-in-

human, dose-

escalation phase 1

study of ATG-017 in

patients with

advanced solid

tumors.[9]

Table 2: Proposed Dosing for Tizaterkib (ATG-017) and
Pembrolizumab Combination
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Drug Dose Route Frequency Cycle

Tizaterkib (ATG-

017)

Starting at 5 mg,

escalating to 20

mg

Oral Twice Daily (BID)
Continuous (28-

day cycle)

Pembrolizumab
200 mg or 400

mg
Intravenous (IV)

Every 3 weeks or

Every 6 weeks
28-day cycle

Tizaterkib dosing

is based on the

ERASER trial

with nivolumab.

[7]

Pembrolizumab

dosing is based

on standard

combination

therapy

guidelines.[4][10]

Experimental Protocols
The following protocols are hypothetical and intended for preclinical or early-phase clinical

research settings. Strict adherence to institutional guidelines, ethical approvals, and regulatory

requirements is mandatory.

Patient Selection Criteria (Hypothetical)
Inclusion Criteria:

Histologically confirmed advanced or metastatic solid tumors refractory to standard

therapies.

Documented activating alteration in the RAS-MAPK pathway.

Measurable disease as per RECIST v1.1.

ECOG performance status of 0 or 1.
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Adequate organ function.

Exclusion Criteria:

Prior treatment with an ERK1/2 inhibitor.

Active central nervous system (CNS) metastases.

Active autoimmune disease or medical conditions requiring immunosuppression.

Drug Preparation and Administration
Tizaterkib (ATG-017):

Administered orally twice daily (approximately 12 hours apart).

Should be taken on an empty stomach (no food or drink other than water for 2 hours before

and 1 hour after administration).[11]

Dose escalation should follow a 3+3 design, starting at 5 mg BID.

Pembrolizumab:

Administered as an intravenous infusion.

The recommended dose is 200 mg every 3 weeks or 400 mg every 6 weeks.[4]

The infusion should be administered over 30 minutes.[12][13]

When given on the same day as other therapies, pembrolizumab should be administered

first.[4][14]

Dilute in 0.9% sodium chloride.[13]

Monitoring and Safety
Monitor for treatment-emergent adverse events (TEAEs), with a focus on known toxicities of

ERK inhibitors (gastrointestinal, skin, and ocular events) and immune-related adverse events

(irAEs) from pembrolizumab.
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Toxicity will be graded according to the Common Terminology Criteria for Adverse Events

(CTCAE).

Regularly assess vital signs, hematology, and blood chemistry.

Evaluate liver enzymes, creatinine, and thyroid function at baseline and periodically during

treatment.
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Caption: Proposed workflow for a clinical study of Tizaterkib and Pembrolizumab.
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Caption: Synergistic anti-tumor activity of Tizaterkib and Pembrolizumab.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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